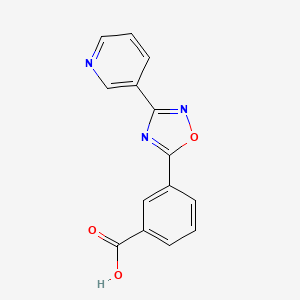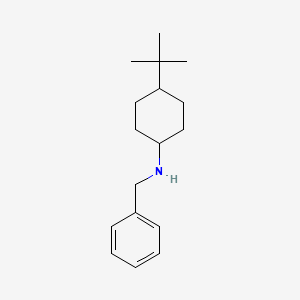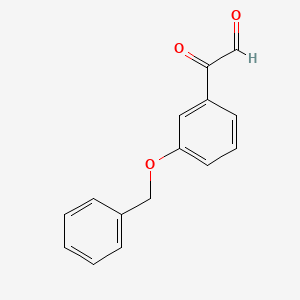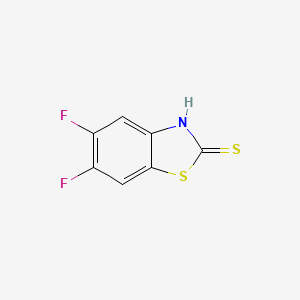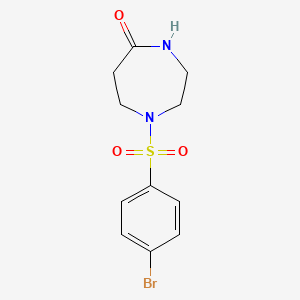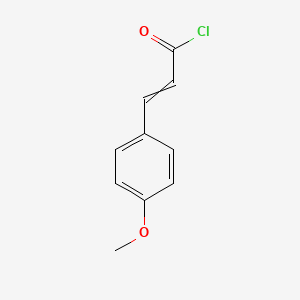
4-Methoxycinnamic acid chloride
Vue d'ensemble
Description
4-Methoxycinnamic acid chloride: is an organic compound with the molecular formula C10H9ClO2. It is a derivative of cinnamic acid, where the para position of the benzene ring is substituted with a methoxy group (-OCH3) and the carboxyl group is converted to an acyl chloride. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxycinnamic acid chloride can be synthesized through the reaction of paramethoxycinnamic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the mixture to ensure complete conversion of the carboxylic acid to the acyl chloride. The reaction can be represented as follows:
C10H10O3 (Paramethoxycinnamic acid)+SOCl2→C10H9ClO2 (Paramethoxycinnamoyl chloride)+SO2+HCl
Industrial Production Methods: In industrial settings, the production of paramethoxycinnamoyl chloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction conditions are carefully controlled to avoid side reactions and degradation of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxycinnamic acid chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form paramethoxycinnamic acid and hydrochloric acid.
Reduction: It can be reduced to paramethoxycinnamyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous base (e.g., NaOH) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
Paramethoxycinnamic acid: from hydrolysis.
Paramethoxycinnamyl alcohol: from reduction.
Applications De Recherche Scientifique
Chemistry: 4-Methoxycinnamic acid chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: It is used in the synthesis of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties. Its derivatives are studied for their ability to inhibit the growth of pathogenic microorganisms and cancer cells .
Industry: In the industrial sector, paramethoxycinnamoyl chloride is used in the production of UV-absorbing agents, which are incorporated into sunscreens and other cosmetic products to protect the skin from harmful UV radiation .
Mécanisme D'action
The mechanism of action of paramethoxycinnamoyl chloride and its derivatives involves interaction with cellular components. For instance, some derivatives interact with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to cell death . In antibacterial applications, it targets specific bacterial enzymes, inhibiting their function and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
Cinnamoyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
Methoxycinnamic acid: Contains a carboxyl group instead of an acyl chloride, making it less reactive towards nucleophiles.
Cinnamic acid: The parent compound, which is less reactive due to the absence of both the methoxy group and the acyl chloride group.
Uniqueness: 4-Methoxycinnamic acid chloride’s unique combination of the methoxy group and the acyl chloride group makes it highly reactive and versatile in chemical synthesis. This reactivity allows for the efficient formation of a wide range of derivatives with diverse biological and industrial applications .
Propriétés
Formule moléculaire |
C10H9ClO2 |
|---|---|
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3 |
Clé InChI |
CGOJOQBYEAVATL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
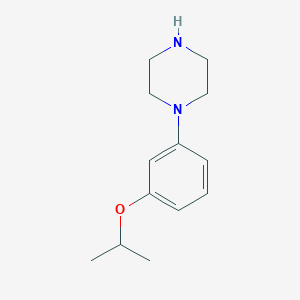
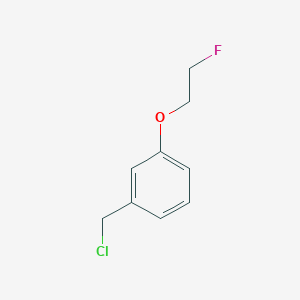
![2-methyl-5-nitro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8754650.png)
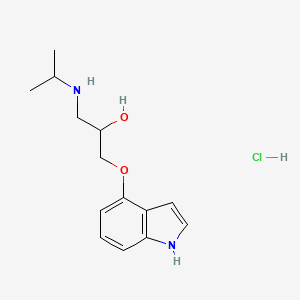
![N-[4-(2-pyrrolidin-1-ylethylsulfamoyl)phenyl]acetamide](/img/structure/B8754667.png)
